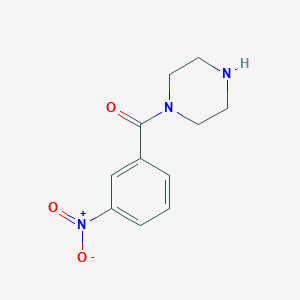

1-(3-Nitrobenzoyl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-nitrophenyl)-piperazin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c15-11(13-6-4-12-5-7-13)9-2-1-3-10(8-9)14(16)17/h1-3,8,12H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCPOEOGSICKJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375061 | |

| Record name | 1-(3-nitrobenzoyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341529-34-8 | |

| Record name | 1-(3-nitrobenzoyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 341529-34-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(3-Nitrobenzoyl)piperazine chemical properties and structure

An In-depth Technical Guide to 1-(3-Nitrobenzoyl)piperazine: Structure, Properties, and Applications

Introduction

This compound is a disubstituted piperazine derivative that serves as a valuable intermediate and building block in medicinal chemistry and organic synthesis. The unique arrangement of its functional groups—a piperazine ring, an amide linkage, and a meta-substituted nitrobenzoyl moiety—confers a specific set of chemical properties and reactivity that make it a versatile scaffold for the development of novel compounds. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, analysis, and its emerging role in drug discovery and development for researchers, scientists, and professionals in the field.

Part 1: Chemical Identity and Structural Elucidation

The foundational step in understanding any chemical entity is to define its structure and core identity. This compound is systematically named (3-nitrophenyl)-piperazin-1-ylmethanone.[1]

Core Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (3-nitrophenyl)-piperazin-1-ylmethanone |

| CAS Number | 341529-34-8[2] |

| Molecular Formula | C₁₁H₁₃N₃O₃[1] |

| Molecular Weight | 235.24 g/mol |

| Monoisotopic Mass | 235.09569 Da[1] |

Molecular Structure

The structure of this compound is composed of three key components:

-

Piperazine Ring : A six-membered heterocyclic amine with two nitrogen atoms at positions 1 and 4. This ring is known for its conformational flexibility (typically adopting a chair conformation) and its prevalence in a vast number of pharmacologically active compounds.[3][4][5] The secondary amine at position 4 provides a reactive site for further functionalization.

-

3-Nitrobenzoyl Group : This aromatic moiety is attached to the piperazine ring via an amide bond. The nitro group (NO₂) is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring and the reactivity of the entire molecule.[3] Its meta-position directs the electronic effects across the ring.

-

Amide Linkage : The carbonyl group (C=O) connected to the piperazine nitrogen forms a stable amide bond. This linkage introduces planarity and the potential for hydrogen bonding, which can be critical for molecular interactions with biological targets.

Caption: Chemical structure of this compound.

Part 2: Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and behavior in reactions and biological systems. While specific experimental data for this exact compound is sparse in publicly available literature, properties can be inferred from closely related analogues like 1-(3-Nitrophenyl)piperazine.

| Property | Value / Observation | Significance |

| Melting Point | Likely >200°C. The related 1-(3-Nitrophenyl)piperazine hydrochloride has a melting point >230°C.[6] | A high melting point suggests a stable, crystalline solid with strong intermolecular forces, which is beneficial for storage and handling. |

| Stability | Stable under normal temperature and pressure.[6] | The compound can be stored without special precautions against degradation, simplifying laboratory use. |

| Solubility | Freely soluble in water and ethylene glycol, but insoluble in diethyl ether (inferred from piperazine). The nitrobenzoyl group will decrease aqueous solubility compared to piperazine alone. | Solubility characteristics are critical for choosing appropriate solvents for synthesis, purification, and formulation. |

| Purity | Commercially available with purity typically ≥98%.[2] | High purity is essential for use as a pharmaceutical intermediate to avoid side reactions and ensure the quality of the final product.[6][7] |

Part 3: Synthesis and Purification

The most direct and common method for synthesizing this compound is through the nucleophilic acyl substitution of piperazine with 3-nitrobenzoyl chloride. This reaction is a standard amidation procedure.

Synthetic Workflow

The synthesis involves the reaction of piperazine, which acts as a nucleophile, with the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride. A base is typically added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the acylation of piperazines.[8][9]

-

Preparation : In a round-bottom flask, dissolve piperazine (1.0 eq) and a suitable base such as triethylamine (2.2 eq) in a dry aprotic solvent like dichloromethane (DCM) or chloroform.

-

Cooling : Cool the reaction mixture to 0-5°C using an ice bath. This is done to control the exothermicity of the acylation reaction.

-

Addition of Acyl Chloride : Slowly add a solution of 3-nitrobenzoyl chloride (1.0 eq) in the same solvent to the cooled mixture while stirring. The slow addition prevents the formation of the undesired N,N'-diacylated byproduct.

-

Reaction : Allow the reaction mixture to stir at 0-5°C for 1-2 hours, then let it warm to room temperature and continue stirring for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction : Extract the product into the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1N HCl) to remove excess piperazine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification : Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Part 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

| Analytical Technique | Expected Observations |

| ¹H NMR | - Piperazine Protons : Multiple broad signals between δ 2.5-4.0 ppm due to the protons on the piperazine ring. The protons closer to the electron-withdrawing benzoyl group will be shifted downfield. Dynamic effects like chair-to-chair interconversion and restricted rotation around the amide C-N bond can lead to complex or broadened peaks.[10][11] - Aromatic Protons : Signals in the aromatic region (δ 7.5-8.5 ppm) corresponding to the four protons on the 3-nitrophenyl ring, with characteristic splitting patterns (e.g., multiplets, doublets of doublets). |

| ¹³C NMR | - Carbonyl Carbon : A signal around δ 165-170 ppm for the amide carbonyl carbon. - Piperazine Carbons : Signals in the δ 40-50 ppm range. - Aromatic Carbons : Multiple signals in the δ 120-150 ppm range. |

| IR Spectroscopy | - Amide C=O Stretch : A strong absorption band around 1630-1660 cm⁻¹.[9] - N-O Stretch (Nitro Group) : Two characteristic strong bands, typically around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).[9] - C-N Stretch : Bands in the fingerprint region. |

| Mass Spectrometry | - Molecular Ion Peak (M+) : A peak corresponding to the molecular weight of the compound (m/z = 235.24). High-resolution mass spectrometry (HRMS) would confirm the elemental composition. - Fragmentation Pattern : Characteristic fragments resulting from the cleavage of the amide bond or the piperazine ring. |

| HPLC | Used to determine purity. A reversed-phase HPLC method would show a single major peak for the pure compound.[12][13] |

Part 5: Reactivity and Potential Applications

This compound is not just a final product but a versatile intermediate for creating a library of more complex molecules.

Key Reaction Sites

-

Reduction of the Nitro Group : The nitro group is readily reduced to a primary amine (1-(3-aminobenzoyl)piperazine) using standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid.[3][8] This transformation is fundamental for introducing a new reactive site and drastically altering the electronic and pharmacological properties of the molecule.

-

N-Alkylation/Acylation of the Piperazine Ring : The secondary amine (N-H) of the piperazine ring is a nucleophilic center available for further substitution. It can be reacted with alkyl halides, acyl chlorides, or other electrophiles to introduce a wide variety of substituents, allowing for systematic modification to explore structure-activity relationships (SAR).[8]

Role in Drug Discovery

The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs targeting the central nervous system (CNS) and other therapeutic areas.[4][5] Derivatives of substituted benzoylpiperazines have been investigated for a range of biological activities:

-

Anticancer Agents : The piperazine scaffold is a component of several anticancer drugs.[8] Studies on related compounds, such as 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, have demonstrated cytotoxicity against various cancer cell lines.[9]

-

CNS Disorders : Many piperazine derivatives exhibit pharmacological activity related to the monoamine pathway, leading to their use as antipsychotic, antidepressant, and anxiolytic agents.[4][5]

-

Antimicrobial and Antifungal Activity : Piperazine derivatives have been synthesized and screened for antibacterial and antifungal properties.[14][15]

The electron-withdrawing nature of the nitro group in this compound can enhance binding affinity to certain biological targets and serves as a synthetic handle for creating diverse chemical libraries.[3][8]

Part 6: Safety and Handling

While specific safety data for this compound is not extensively documented, precautions should be based on related compounds like 1-(3-Nitrophenyl)piperazine hydrochloride.[6]

-

Hazard Statements : Likely to be harmful if swallowed, in contact with skin, or inhaled. May cause skin and serious eye irritation, as well as respiratory irritation.[6]

-

Precautionary Measures : Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, or vapors.

Conclusion

This compound is a synthetically accessible and highly versatile chemical intermediate. Its structure combines the pharmacologically significant piperazine ring with a modifiable nitrobenzoyl group, providing multiple avenues for chemical elaboration. A thorough understanding of its synthesis, properties, and reactivity, as detailed in this guide, is crucial for leveraging its full potential in the design and development of next-generation therapeutics and other advanced chemical applications.

References

-

Ningbo Inno Pharmchem Co.,Ltd. The Chemical Profile of 1-(3-Nitrophenyl)piperazine Hydrochloride: A Deep Dive. Available from: [Link]

-

PubChemLite. This compound (C11H13N3O3). Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Role of 1-(3-Nitrophenyl)piperazine Hydrochloride in Modern Pharmaceutical Synthesis. Available from: [Link]

-

MDPI. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Available from: [Link]

-

PubMed Central (PMC). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Available from: [Link]

-

PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available from: [Link]

-

PubMed. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Available from: [Link]

-

ResearchGate. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available from: [Link]

-

Organic Chemistry Portal. Piperazine synthesis. Available from: [Link]

-

ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Available from: [Link]

-

SpectraBase. 1-(2-methoxybenzoyl)-4-(3-nitrobenzyl)piperazine - Optional[1H NMR] - Spectrum. Available from: [Link]

-

ResearchGate. (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available from: [Link]

-

PubMed Central (PMC). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available from: [Link]

-

IOSR Journal of Pharmacy. A Review on Analytical Methods for Piperazine Determination. Available from: [Link]

-

Royal Society of Chemistry. Analytical Methods. Available from: [Link]

-

CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available from: [Link]

-

PubMed Central (PMC). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Available from: [Link]

- Google Patents. CN102491957A - Method for preparation, refining and detection of N-benzoyl piperazidine.

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Available from: [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. Available from: [Link]

Sources

- 1. PubChemLite - this compound (C11H13N3O3) [pubchemlite.lcsb.uni.lu]

- 2. This compound 98% | CymitQuimica [cymitquimica.com]

- 3. Buy 1-Benzhydryl-4-(3-nitrobenzoyl)piperazine | 325472-19-3 [smolecule.com]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. 1-(4-Nitrobenzoyl)piperazine | 72141-41-4 | Benchchem [benchchem.com]

- 9. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jocpr.com [jocpr.com]

- 13. benchchem.com [benchchem.com]

- 14. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

1-(3-Nitrobenzoyl)piperazine CAS number and molecular weight

An In-Depth Technical Guide to 1-(3-Nitrobenzoyl)piperazine

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and drug discovery, piperazine and its derivatives stand out as a critical class of heterocyclic compounds.[1][2] Their versatile scaffold is a cornerstone in the design of a multitude of therapeutic agents, including those with anticancer, antifungal, antibacterial, and antipsychotic properties.[2][3] This guide provides a comprehensive technical overview of a specific and valuable intermediate: this compound.

This document is intended for researchers, scientists, and professionals in drug development. It will delve into the fundamental physicochemical properties, synthesis, and analytical characterization of this compound, offering both theoretical understanding and practical, field-proven insights to facilitate its effective utilization in research and development endeavors.

Physicochemical and Structural Characteristics

This compound is a substituted piperazine derivative characterized by a 3-nitrobenzoyl group attached to one of the nitrogen atoms of the piperazine ring. This structural feature, particularly the presence of the nitro group, significantly influences its reactivity and potential as a precursor in the synthesis of more complex molecules.

| Property | Value | Source |

| CAS Number | 341529-34-8 | [4] |

| Molecular Formula | C₁₁H₁₃N₃O₃ | [5] |

| Molecular Weight | 235.24 g/mol | Calculated |

| Monoisotopic Mass | 235.09569 Da | [5] |

| Appearance | White to off-white solid (typical for similar compounds) | N/A |

| Purity | Typically ≥98% | [4] |

Molecular weight calculated using atomic weights: C=12.01, H=1.008, N=14.01, O=16.00

Synthesis of this compound: A Mechanistic Approach

The most direct and widely utilized method for the synthesis of this compound is the nucleophilic acyl substitution reaction between piperazine and 3-nitrobenzoyl chloride. This reaction is a cornerstone of amide bond formation and is highly efficient for this class of compounds.

Experimental Protocol: Acylation of Piperazine

Objective: To synthesize this compound via the acylation of piperazine with 3-nitrobenzoyl chloride.

Materials:

-

Piperazine

-

3-Nitrobenzoyl chloride

-

Triethylamine (Et₃N) or other suitable base

-

Dichloromethane (DCM) or Chloroform (CHCl₃) as solvent

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (2 equivalents) in dichloromethane. The use of excess piperazine is a strategic choice to favor monosubstitution and to act as a base to neutralize the HCl byproduct, although an external base is still recommended for optimal yield.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath. This is a critical step to control the exothermicity of the acylation reaction and to minimize the formation of undesired side products, such as the di-acylated piperazine.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the cooled solution. Triethylamine acts as an acid scavenger, neutralizing the hydrochloric acid generated during the reaction and driving the equilibrium towards product formation.

-

Addition of Acylating Agent: Slowly add a solution of 3-nitrobenzoyl chloride (1 equivalent) in dichloromethane to the stirred reaction mixture. A slow, dropwise addition is crucial to maintain the low temperature and prevent a rapid, uncontrolled reaction.

-

Reaction Progression: Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

-

Work-up and Extraction:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with deionized water and then with brine to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to yield pure this compound.[1]

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules with potential therapeutic value.[6][7] The piperazine scaffold is a well-established pharmacophore, and the nitrobenzoyl moiety offers a versatile handle for further chemical modifications.

-

Precursor for Active Pharmaceutical Ingredients (APIs): The nitro group can be readily reduced to an amine, which can then be further functionalized through various reactions such as reductive amination, amide bond formation, or sulfonylation. This allows for the generation of a diverse library of compounds for screening against various biological targets.

-

Anticancer Research: Numerous piperazine derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.[3][6] The introduction of the this compound core into larger molecular structures is a common strategy in the design of novel anticancer agents.[3]

Analytical Characterization

The unambiguous identification and purity assessment of this compound are crucial for its use in subsequent synthetic steps. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of non-volatile compounds like this compound.[8] Due to the presence of the nitrobenzoyl chromophore, UV detection is a suitable and sensitive method.

Illustrative HPLC-UV Protocol

Objective: To determine the purity of a synthesized batch of this compound.

Instrumentation and Reagents:

-

HPLC system with a UV or Photodiode Array (PDA) detector.

-

C18 reversed-phase analytical column (e.g., 250 x 4.6 mm, 5 µm).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Deionized water (HPLC grade).

-

Formic acid or Trifluoroacetic acid (optional, for mobile phase modification).

Chromatographic Conditions:

-

Mobile Phase: A gradient of Acetonitrile and Water. A typical starting condition could be 80:20 Water:Acetonitrile, ramping to 20:80 Water:Acetonitrile over 15 minutes.

-

Flow Rate: 1.0 mL/min.[9]

-

Column Temperature: Maintained at 35°C for reproducibility.[9]

-

Injection Volume: 10 µL.[9]

-

Detection Wavelength: The UV detector should be set to the absorption maximum of the nitroaromatic ring, typically around 254 nm or a more specific wavelength determined by a UV scan.

Sample Preparation:

-

Accurately weigh a small amount of the this compound sample.

-

Dissolve the sample in a suitable solvent, such as acetonitrile or methanol, to a known concentration (e.g., 1 mg/mL).

-

Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Analytical Workflow Diagram

Sources

- 1. 1-(4-Nitrobenzoyl)piperazine | 72141-41-4 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound 98% | CymitQuimica [cymitquimica.com]

- 5. PubChemLite - this compound (C11H13N3O3) [pubchemlite.lcsb.uni.lu]

- 6. Buy 1-Benzhydryl-4-(3-nitrobenzoyl)piperazine | 325472-19-3 [smolecule.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. jocpr.com [jocpr.com]

A Senior Application Scientist's Guide to the Synthesis of 1-(3-Nitrobenzoyl)piperazine

Foreword: The Strategic Importance of a Core Intermediate

In the landscape of modern drug discovery and development, the efficient and reliable synthesis of key chemical intermediates is paramount. These molecular scaffolds form the bedrock upon which complex, biologically active molecules are built. 1-(3-Nitrobenzoyl)piperazine is one such pivotal intermediate. Its structure, combining a reactive piperazine ring with an electronically versatile nitrobenzoyl group, makes it a valuable precursor in the synthesis of a wide range of pharmaceutical agents, from central nervous system modulators to antiviral compounds.[1][2][3]

This guide eschews a simple recitation of steps. Instead, it offers an in-depth perspective grounded in mechanistic understanding and practical field experience. We will explore the causality behind the chosen synthetic strategy, detail a robust and reproducible protocol, and provide the necessary framework for characterization and safe handling. The objective is to equip fellow researchers and drug development professionals with a self-validating system for the synthesis of this important chemical building block.

The Core Synthesis: Mechanistic Insights into N-Acylation

The most direct and industrially scalable route to this compound is the N-acylation of piperazine with 3-nitrobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, a cornerstone of organic synthesis.[4][5]

1.1. Reactant Causality and Considerations

-

Piperazine (Nucleophile): As a symmetrical diamine, piperazine presents two nucleophilic secondary amine sites. Its hygroscopic nature necessitates handling under anhydrous conditions to prevent unwanted side reactions with the acyl chloride. The primary challenge in this synthesis is achieving selective mono-acylation, as the product, this compound, is less nucleophilic than the starting piperazine but can still react to form an undesired 1,4-dibenzoylpiperazine byproduct. The most common strategy to mitigate this is to use a significant excess of piperazine, which statistically favors the mono-substituted product.

-

3-Nitrobenzoyl Chloride (Electrophile): This acylating agent is highly electrophilic due to the inductive effect of the two chlorine atoms and the resonance-withdrawing effect of the nitro group. It is moisture-sensitive and corrosive, reacting readily with water to form the unreactive 3-nitrobenzoic acid.[6][7] It is typically prepared by reacting 3-nitrobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[8][9]

1.2. Reaction Mechanism Pathway

The reaction proceeds through a well-established nucleophilic acyl substitution pathway. Understanding these steps is critical for troubleshooting and optimization.

-

Nucleophilic Attack: The lone pair of electrons on one of piperazine's nitrogen atoms attacks the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride. This breaks the C=O pi bond and forms a transient tetrahedral intermediate.

-

Chloride Elimination: The unstable tetrahedral intermediate collapses. The C=O double bond is reformed, and the chloride ion is expelled as a good leaving group.

-

Deprotonation: The resulting product is a protonated piperazinium salt. A base in the reaction mixture—typically a second molecule of the excess piperazine—removes the proton from the nitrogen, yielding the neutral this compound and piperazine hydrochloride.

Caption: Nucleophilic acyl substitution mechanism for the synthesis of this compound.

A Validated Experimental Protocol

This protocol is designed for robustness and high yield of the mono-acylated product. Adherence to the specified conditions, particularly temperature control and dropwise addition, is critical for success.

2.1. Materials and Equipment

| Reagents | Equipment |

| Piperazine (anhydrous, ≥99%) | Three-neck round-bottom flask |

| 3-Nitrobenzoyl chloride (≥98%) | Dropping funnel |

| Dichloromethane (DCM, anhydrous) | Magnetic stirrer and stir bar |

| Sodium Bicarbonate (sat. aq. solution) | Ice-water bath |

| Brine (sat. aq. NaCl solution) | Separatory funnel |

| Anhydrous Magnesium Sulfate (MgSO₄) | Rotary evaporator |

| Ethanol (for recrystallization) | Standard laboratory glassware |

2.2. Step-by-Step Synthesis Workflow

-

Reactor Setup: In a fume hood, equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.

-

Piperazine Solution: Charge the flask with piperazine (e.g., 3.0 equivalents) and anhydrous dichloromethane (DCM). Stir under a nitrogen atmosphere until all solids are dissolved.

-

Temperature Control: Cool the stirred solution to 0-5 °C using an ice-water bath. Maintaining this low temperature is crucial to control the reaction's exothermicity and minimize the formation of the di-substituted byproduct.

-

Acyl Chloride Addition: Dissolve 3-nitrobenzoyl chloride (1.0 equivalent) in a separate flask with anhydrous DCM. Transfer this solution to the dropping funnel.

-

Controlled Reaction: Add the 3-nitrobenzoyl chloride solution dropwise to the cold, stirred piperazine solution over 30-45 minutes. A white precipitate (piperazine hydrochloride) will form immediately.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour, then remove the ice bath and let it warm to room temperature, stirring for another 2-3 hours.

-

Aqueous Work-up:

-

Pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloride salt and remove excess piperazine.

-

Extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash with brine.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the resulting crude solid by recrystallization from hot ethanol to afford this compound as a crystalline solid.

Sources

- 1. nbinno.com [nbinno.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(4-Nitrobenzoyl)piperazine | 72141-41-4 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. Synthesis routes of 3-Nitrobenzoyl chloride [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Characterization of 1-(3-Nitrobenzoyl)piperazine: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 1-(3-Nitrobenzoyl)piperazine. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, rooted in the molecule's structural features. While experimental data for this specific molecule is not publicly available, this guide synthesizes foundational spectroscopic principles and data from analogous structures to predict and interpret its spectral characteristics.

Molecular Structure and Spectroscopic Overview

This compound possesses a well-defined structure that gives rise to a predictable spectroscopic signature. The molecule is composed of a piperazine ring acylated with a 3-nitrobenzoyl group. This combination of an aliphatic heterocyclic amine and a substituted aromatic ring provides distinct features in NMR, IR, and MS analyses. Understanding these features is crucial for structural confirmation and purity assessment in a research or quality control setting.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide key structural information. Due to the restricted rotation around the amide C-N bond, it is possible to observe distinct signals for the piperazine protons at room temperature.[1]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 3-nitrophenyl group and the aliphatic protons of the piperazine ring.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Piperazine CH₂ (adjacent to N-H) | ~2.9 - 3.1 | Triplet | 4H | -CH₂-NH-CH₂- |

| Piperazine CH₂ (adjacent to N-C=O) | ~3.6 - 3.8 | Triplet | 4H | -CH₂-N(C=O)-CH₂- |

| Piperazine N-H | ~1.5 - 2.5 | Broad Singlet | 1H | -NH- |

| Aromatic H (ortho to NO₂) | ~8.2 - 8.4 | Multiplet | 2H | Ar-H |

| Aromatic H (para to NO₂) | ~7.6 - 7.8 | Triplet | 1H | Ar-H |

| Aromatic H (ortho to C=O) | ~7.7 - 7.9 | Multiplet | 1H | Ar-H |

Causality of Predictions: The chemical shifts are predicted based on the electronic environment of the protons. The electron-withdrawing nitro group and carbonyl group will deshield the aromatic protons, shifting them downfield. The protons on the piperazine ring adjacent to the electron-withdrawing carbonyl group are expected to be further downfield than those adjacent to the secondary amine. The N-H proton signal is often broad due to quadrupole broadening and chemical exchange.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the piperazine carbons.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Assignment |

| Amide Carbonyl | ~168 - 172 | -C=O |

| Aromatic C (attached to NO₂) | ~148 - 150 | Ar-C-NO₂ |

| Aromatic C (ipso to C=O) | ~135 - 138 | Ar-C-C=O |

| Aromatic C-H | ~122 - 135 | Ar-C-H |

| Piperazine C (adjacent to N-C=O) | ~40 - 45 | -CH₂-N(C=O)- |

| Piperazine C (adjacent to N-H) | ~45 - 50 | -CH₂-NH- |

Causality of Predictions: The carbonyl carbon is significantly deshielded and appears far downfield. The aromatic carbons are influenced by the substituents; the carbon attached to the nitro group is strongly deshielded. The piperazine carbons appear in the aliphatic region, with the carbons adjacent to the carbonyl group being slightly more deshielded.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for obtaining NMR spectra for a solid sample like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A typical experiment would involve a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This often requires a larger number of scans than ¹H NMR to achieve a good signal-to-noise ratio.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals in the ¹H NMR spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (piperazine) | 3300 - 3500 (broad) | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Stretching |

| C=O (amide) | 1630 - 1680 (strong) | Stretching |

| C=C (aromatic) | 1450 - 1600 | Stretching |

| N-O (nitro) | 1500 - 1550 and 1300 - 1350 (strong) | Asymmetric and Symmetric Stretching |

| C-N | 1200 - 1350 | Stretching |

Causality of Predictions: The positions of the absorption bands are characteristic of the vibrational frequencies of specific bonds. The strong absorption for the amide C=O stretch is a key diagnostic feature. The two strong bands for the nitro group are also highly characteristic. The broad N-H stretch is typical for secondary amines.

Experimental Protocol for IR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method is commonly used.

ATR-FTIR Method:

-

Instrument Background: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum.

-

Cleaning: Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₁₁H₁₃N₃O₃.

-

Monoisotopic Mass: 235.0957 g/mol

Expected Molecular Ion Peak:

-

[M+H]⁺: m/z 236.1035

-

[M+Na]⁺: m/z 258.0854

Predicted Fragmentation Pattern

The molecule is expected to fragment at the amide bond and within the piperazine ring.

Figure 2: Predicted fragmentation pathway for this compound.

Causality of Predictions: The most likely fragmentation points are the weakest bonds in the molecule. The amide bond is susceptible to cleavage, leading to the formation of the nitrobenzoyl cation (m/z 150) and the piperazinyl cation (m/z 85). Further fragmentation of the nitrobenzoyl cation can occur through the loss of the nitro group and then the carbonyl group.

Experimental Protocol for Mass Spectrometry

Electrospray Ionization (ESI) MS:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate the mass spectrum.

Conclusion

This guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectra of this compound based on its chemical structure and established spectroscopic principles. The outlined experimental protocols offer a standardized approach for acquiring high-quality data. By understanding the expected spectral features, researchers can confidently verify the structure and purity of this compound in their synthetic and analytical workflows.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link][1]

Sources

A Comprehensive Technical Guide to the Safe Handling of 1-(3-Nitrobenzoyl)piperazine for Research and Development

This document provides an in-depth technical overview of the safety and handling protocols for 1-(3-Nitrobenzoyl)piperazine. It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. The information herein is synthesized from established safety data for structurally similar compounds and general best practices for handling nitroaromatic and piperazine derivatives.

Understanding the Hazard Landscape of this compound

This compound is a molecule that combines the chemical properties of a piperazine ring and a nitro-substituted benzoyl group. This unique structure necessitates a comprehensive understanding of its potential hazards, which are derived from both moieties.

1.1. The Piperazine Moiety: A Foundation of Biological Activity and Potential Irritation

Piperazine and its derivatives are widely utilized in medicinal chemistry for their diverse biological activities.[1] However, they are also associated with specific health hazards. Piperazine itself is classified as a skin and respiratory sensitizer, and it can cause severe skin burns and eye damage.[2][3] It is also suspected of damaging fertility or the unborn child.[3] While the specific toxicity of this compound has not been extensively studied, the potential for skin and eye irritation, as well as sensitization, should be a primary consideration in its handling.

1.2. The Nitroaromatic Moiety: A Source of Reactivity and Systemic Toxicity

The presence of a nitro group on the benzoyl ring introduces additional hazards. Nitroaromatic compounds are known for their potential to cause systemic toxicity, with a primary concern being the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen. Symptoms of methemoglobinemia can include headache, dizziness, cyanosis (bluish discoloration of the skin), and in severe cases, cardiac arrhythmias and respiratory depression. While the risk of methemoglobinemia from dermal absorption of this compound is not quantified, it remains a plausible hazard, especially with prolonged or extensive exposure.

Furthermore, nitroaromatic compounds can be reactive and may pose a fire or explosion hazard under certain conditions, particularly in the presence of strong oxidizing agents, reducing agents, or at elevated temperatures.

1.3. Inferred Hazard Profile of this compound

Based on the available data for structurally similar compounds, such as 2-Methyl-1-(3-nitrobenzoyl)piperazine, the following hazard profile for this compound can be inferred[4]:

| Hazard Classification | GHS Hazard Statement(s) |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Respiratory Irritation | H335: May cause respiratory irritation |

It is crucial to handle this compound as if it possesses all these hazards until specific toxicological data becomes available.

Prudent Laboratory Practices: A Multi-Layered Approach to Safety

A robust safety protocol for handling this compound relies on a combination of engineering controls, appropriate Personal Protective Equipment (PPE), and meticulous work practices.

2.1. Engineering Controls: The First Line of Defense

All manipulations of solid or dissolved this compound should be conducted in a well-ventilated area.

-

Chemical Fume Hood: A properly functioning chemical fume hood is mandatory for all procedures that may generate dust or aerosols of the compound. This includes weighing, transferring, and preparing solutions.

-

Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of vapors.

2.2. Personal Protective Equipment (PPE): Essential Barriers to Exposure

The selection of appropriate PPE is critical to prevent direct contact with this compound.

| PPE Category | Item | Specifications and Rationale |

| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over safety glasses, especially when there is a risk of splashing.[5][6] |

| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for incidental contact. For prolonged handling, consider double-gloving or using gloves with a higher level of chemical resistance. Always inspect gloves for any signs of degradation or puncture before use.[5][7] |

| Body Protection | Laboratory Coat | A flame-resistant lab coat with long sleeves and a closed front should be worn at all times in the laboratory. |

| Respiratory Protection | NIOSH-approved Respirator | In situations where dust or aerosols may be generated outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8] |

2.3. Safe Handling Workflow

The following workflow outlines the essential steps for safely handling this compound in a research setting.

Caption: A step-by-step procedure for responding to a chemical spill.

4.2. First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure. [4][9]

| Exposure Route | First Aid Protocol |

|---|---|

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention. [10][11] |

| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. [10][11] |

| Eye Contact | Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention. [10][11] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. [4]|

Conclusion

This compound is a valuable compound for research and development, but it must be handled with the respect and caution it deserves. By understanding its potential hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can work with this compound safely and effectively. This guide provides a framework for safe handling; however, it is imperative that all users consult the most up-to-date Safety Data Sheet for any compound they work with and adhere to their institution's specific safety policies and procedures.

References

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperazine. Retrieved from [Link]

-

CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

-

University of North Carolina at Chapel Hill. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures. Environment, Health and Safety. Retrieved from [Link]

-

MyCPR NOW. (n.d.). First Aid Strategies for Managing Exposure to Toxic Substances. Retrieved from [Link]

-

The University of Queensland. (n.d.). Chemical Spill and Response Guideline. UQ Policy and Procedure Library. Retrieved from [Link]

-

The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

-

TRADESAFE. (2024, August 8). First Aid Treatment Steps for Chemical Safety. Retrieved from [Link]

-

Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]

-

American Society of Health-System Pharmacists. (n.d.). Personal Protective Equipment. ASHP Publications. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

-

Thermo Fisher Scientific. (2010, November 24). Safety Data Sheet: Piperazine, anhydrous. Retrieved from [Link]

-

European Commission. (2004, May 28). Opinion on the results of the RA of Piperazine (HH). CSTEE plenary. Retrieved from [Link]

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2019, March 8). Piperazine: Human health tier II assessment. Australian Government Department of Health. Retrieved from [Link]

-

SlideShare. (n.d.). Incompatibility (Geçimsizlik). Retrieved from [Link]

-

Pharmaceutical Technology. (n.d.). Incompatibility. Retrieved from [Link]

-

Biology Discussion. (n.d.). Incompatibility of Drugs in Prescription: 3 Types | Pharmacology. Retrieved from [Link]

Sources

- 1. 1-(4-Nitrobenzoyl)piperazine | 72141-41-4 | Benchchem [benchchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. aksci.com [aksci.com]

- 5. nj.gov [nj.gov]

- 6. benchchem.com [benchchem.com]

- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. trdsf.com [trdsf.com]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 11. cprcertificationnow.com [cprcertificationnow.com]

An In-depth Technical Guide to the Solubility and Stability of 1-(3-Nitrobenzoyl)piperazine

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(3-Nitrobenzoyl)piperazine, with a specific focus on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven methodologies for characterization. While experimental data for this specific molecule is not extensively published, this guide establishes a robust framework for its evaluation based on the known behavior of structurally related compounds, including nitroaromatic compounds and piperazine derivatives. The protocols detailed herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Introduction: Understanding this compound

This compound is a synthetic organic compound featuring a piperazine ring acylated with a 3-nitrobenzoyl group. The molecular structure, combining the versatile piperazine scaffold with the electron-withdrawing nitroaromatic moiety, suggests its potential utility as an intermediate in medicinal chemistry and materials science. The piperazine ring is a common pharmacophore known to improve aqueous solubility and bioavailability, while the nitrobenzoyl group can serve as a key site for chemical modification or biological activity.[1] An accurate understanding of its solubility and stability is paramount for its effective application in any research or development endeavor.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃N₃O₃ | PubChem[2] |

| Molecular Weight | 235.24 g/mol | PubChem[2] |

| Predicted XlogP | 0.6 | PubChem[2] |

| Appearance | White to off-white solid (predicted) | Inferred |

| Purity (Commercial) | ≥98% | CymitQuimica[3] |

Solubility Profiling: A Multi-faceted Approach

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical determinant of its behavior in both in vitro and in vivo systems. The presence of the basic piperazine nitrogen suggests that the solubility of this compound will be pH-dependent. A comprehensive solubility assessment is therefore essential.

Causality Behind Experimental Choices

A multi-solvent, pH-ranging approach is necessary to build a complete solubility profile. Water and ethanol are chosen as baseline solvents due to their prevalence in biological and synthetic contexts. The use of buffers at physiologically relevant pH values (pH 2.0, 4.5, 6.8, and 7.4) is critical for predicting the compound's behavior in the gastrointestinal tract and bloodstream. The selection of the Shake-Flask method is based on its status as a gold-standard, equilibrium-based technique that provides thermodynamically stable solubility data.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

Preparation of Solutions: Prepare a series of buffered solutions at pH 2.0 (0.1 N HCl), pH 4.5 (Acetate buffer), pH 6.8 (Phosphate buffer), and pH 7.4 (Phosphate buffer), along with deionized water and absolute ethanol.

-

Compound Addition: Add an excess amount of this compound to 2 mL of each solvent in screw-capped glass vials. The excess should be sufficient to ensure a solid phase remains at equilibrium.

-

Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for 24-48 hours. This duration is typically sufficient to reach equilibrium; however, preliminary kinetic studies should be performed to confirm.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow for the sedimentation of undissolved solid.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any particulate matter.

-

Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Analytical Method: HPLC-UV for Quantification

High-Performance Liquid Chromatography with UV detection is a robust and widely available technique for the quantification of aromatic compounds like this compound.

Table 2: Suggested HPLC-UV Method Parameters

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid), Gradient |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 35 °C |

| Detection Wavelength | 340 nm (based on related compounds[4]) |

A full method validation including linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) must be performed.

Stability Assessment: Probing for Degradation

The stability of a compound dictates its shelf-life, storage conditions, and potential for generating impurities over time. The key structural features of this compound—the amide linkage, the piperazine ring, and the nitroaromatic group—are all potential sites for degradation.

Potential Degradation Pathways

Based on the known chemistry of piperazine and nitroaromatic compounds, several degradation pathways can be hypothesized:

-

Hydrolysis: The amide bond may be susceptible to hydrolysis under strongly acidic or basic conditions, yielding 3-nitrobenzoic acid and piperazine.

-

Oxidation: The piperazine ring is known to be susceptible to oxidation, potentially leading to the formation of N-oxides, ring-opened products like ethylenediamine, or piperazinone derivatives.[5][6]

-

Reduction: The nitro group can be reduced to an amino group, forming 1-(3-Aminobenzoyl)piperazine. This is a common transformation for nitroaromatic compounds.[1]

-

Photodegradation: Aromatic nitro compounds can be susceptible to degradation upon exposure to light.

Experimental Workflow: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

Caption: Workflow for forced degradation studies.

Protocol for Forced Degradation

-

Stock Solution Preparation: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acidic: Mix 1 mL of stock solution with 1 mL of 0.2 N HCl and heat at 80°C for 24 hours.

-

Basic: Mix 1 mL of stock solution with 1 mL of 0.2 N NaOH and heat at 80°C for 24 hours.

-

Oxidative: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ and store at room temperature for 24 hours.

-

Thermal: Store vials of the stock solution and solid compound at 80°C for 7 days.

-

Photolytic: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by HPLC-UV/DAD to assess the formation of degradation products.

-

Peak Purity and Identification: Use a Diode Array Detector (DAD) to assess peak purity of the parent compound. Tentatively identify degradation products using LC-MS.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison and interpretation.

Table 3: Hypothetical Solubility Data for this compound at 25°C

| Solvent/Buffer | pH | Solubility (µg/mL) | Classification |

| 0.1 N HCl | 2.0 | > 1000 | Freely Soluble |

| Acetate Buffer | 4.5 | 500 - 1000 | Soluble |

| Phosphate Buffer | 6.8 | 100 - 200 | Sparingly Soluble |

| Phosphate Buffer | 7.4 | 50 - 100 | Slightly Soluble |

| Deionized Water | ~7.0 | 80 - 150 | Slightly Soluble |

| Ethanol | N/A | > 2000 | Freely Soluble |

Table 4: Hypothetical Forced Degradation Results

| Condition | % Degradation | Number of Degradants | Major Degradant (m/z) |

| Acidic | ~5% | 1 | 168.0 (3-nitrobenzoic acid) |

| Basic | ~15% | 2 | 168.0, 87.1 (piperazine) |

| Oxidative | ~8% | 3 | 251.2 (N-oxide) |

| Thermal | < 2% | 0 | N/A |

| Photolytic | ~4% | 1 | 206.1 (reduced product) |

Conclusion and Recommendations

This guide outlines a comprehensive strategy for characterizing the solubility and stability of this compound. The pH-dependent solubility profile, driven by the basic piperazine moiety, is a key characteristic that must be considered in formulation development. While the compound is predicted to be relatively stable under thermal stress, it shows potential liabilities to hydrolytic and oxidative degradation. The development of a stability-indicating HPLC method is crucial for monitoring the purity of this compound during storage and use. The methodologies presented here provide a robust starting point for any researcher or drug development professional working with this, or structurally similar, molecules.

References

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemical Profile of 1-(3-Nitrophenyl)piperazine Hydrochloride: A Deep Dive. Retrieved from [Link]

-

PubChemLite. This compound (C11H13N3O3). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Piperazine. PubChem Compound Database. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

-

International Journal of Pharmacy and Technology. (2016). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

- Freeman, S. A., et al. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.

-

ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

-

Journal of Environmental Chemical Engineering. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Retrieved from [Link]

-

Office of Scientific and Technical Information. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PubMed Central. Retrieved from [Link]

- The University of Texas at Austin. (2014). Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture.

Sources

- 1. 1-(4-Nitrobenzoyl)piperazine | 72141-41-4 | Benchchem [benchchem.com]

- 2. PubChemLite - this compound (C11H13N3O3) [pubchemlite.lcsb.uni.lu]

- 3. This compound 98% | CymitQuimica [cymitquimica.com]

- 4. jocpr.com [jocpr.com]

- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 6. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Therapeutic Potential of Piperazine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, stands as a cornerstone in modern medicinal chemistry.[1] Its unique structural and physicochemical properties, including solubility, basicity, and conformational flexibility, have established it as a "privileged scaffold" in drug discovery.[2][3] This guide provides a comprehensive technical overview of the piperazine moiety, delving into its fundamental chemical attributes, diverse mechanisms of action, and broad therapeutic applications. We will explore its role in targeting a wide array of diseases, from parasitic infections to cancer and central nervous system disorders, supported by mechanistic insights, experimental protocols, and structure-activity relationship (SAR) analyses. This document serves as an authoritative resource for researchers and drug development professionals seeking to leverage the vast potential of piperazine-based compounds.

The Piperazine Scaffold: A Privileged Structure in Medicinal Chemistry

The versatility of the piperazine scaffold is a key reason for its prevalence in a multitude of FDA-approved drugs.[4][5] Its six-membered ring structure with two nitrogen atoms allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2][6]

Key Physicochemical Properties:

-

Basicity and Solubility: The two nitrogen atoms confer basic properties, allowing for salt formation which often enhances aqueous solubility and bioavailability.[2][6]

-

Chemical Reactivity: The secondary amine groups are readily functionalized, making piperazine an excellent linker to connect different pharmacophores or a scaffold for building molecules that interact with specific biological targets.[1][2]

-

Conformational Flexibility: The chair conformation of the piperazine ring can be modulated by substitution, influencing its binding affinity to target proteins.[2] This flexibility can be reduced by incorporating the ring into more complex polycyclic structures.[2]

These properties allow medicinal chemists to systematically modify piperazine-containing molecules to optimize their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their target specificity and potency.[6][7]

Diverse Therapeutic Applications of Piperazine Compounds

The piperazine nucleus is a core component in drugs spanning a wide range of therapeutic areas.[8][9][10]

Anthelmintic Activity: The Classic Application

Historically, piperazine gained prominence as an anthelmintic agent for treating parasitic worm infections like ascariasis (roundworm) and enterobiasis (pinworm).[11][12][13]

Mechanism of Action: Piperazine acts as a γ-aminobutyric acid (GABA) receptor agonist in nematodes.[14][15] This leads to hyperpolarization of the parasite's muscle cells by increasing chloride ion influx, resulting in flaccid paralysis.[15][16] The paralyzed worms are then unable to maintain their position in the host's gastrointestinal tract and are expelled by normal peristalsis.[14][17] The selectivity of piperazine for helminths is due to vertebrates primarily using GABA in the central nervous system, and the isoform of the helminth GABA receptor differs from that of vertebrates.[11][17]

Experimental Protocol: In Vitro Anthelmintic Assay (Ascaris suum model)

-

Preparation of Ascaris suum Muscle Strips: Isolate muscle strips from adult Ascaris suum worms.

-

Organ Bath Setup: Mount the muscle strips in an organ bath containing a physiological saline solution (e.g., Ascaris Ringer's solution) maintained at 37°C and aerated with a suitable gas mixture.

-

Contraction Measurement: Connect the muscle strips to an isometric force transducer to record muscle contractions.

-

Drug Application: After a stabilization period, add varying concentrations of a piperazine test compound to the organ bath.

-

Data Analysis: Measure the reduction in the frequency and amplitude of spontaneous muscle contractions to determine the paralytic effect and calculate the EC50 value.

Anticancer Potential: A Modern Frontier

A significant number of FDA-approved anticancer drugs incorporate the piperazine ring.[4][5] Its presence can enhance the efficacy and pharmacokinetic properties of these agents.[15][18] Piperazine derivatives have demonstrated a range of anticancer activities, including the ability to inhibit cell cycle progression, induce apoptosis, and interfere with DNA.[19][20]

Examples of Piperazine-Containing Anticancer Drugs:

-

Imatinib: A tyrosine kinase inhibitor used to treat chronic myeloid leukemia and other cancers.

-

Gefitinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer.

Mechanism of Action: The anticancer mechanisms of piperazine derivatives are diverse and depend on the overall molecular structure. They can act as:

-

Kinase Inhibitors: By targeting specific kinases involved in cancer cell signaling pathways.

-

DNA Intercalating Agents: Some derivatives can interact with DNA, leading to cell cycle arrest and apoptosis.[20]

-

Apoptosis Inducers: Certain piperazine compounds can trigger both intrinsic and extrinsic apoptotic pathways in cancer cells.[20]

Table 1: Selected Piperazine Derivatives and their Anticancer Activity

| Compound | Cancer Cell Line | IC50 Value | Reference |

| Derivative 17 (Vindoline derivative) | KM12 (Colon) | -84.40% growth | [18] |

| Compound 22 | Not Specified | 0.11 µM | [4] |

| Compound 23 | Not Specified | 0.35 µM | [4] |

| Glycyrrhetic acid-piperazine derivative 41 | MCF-7 (Breast) | 1.08 µM | [21] |

Central Nervous System (CNS) Disorders: Modulating Neurotransmission

Arylpiperazine derivatives are a significant class of compounds that act on the central nervous system and are used to treat various neurological and psychiatric disorders.[22] They can modulate the activity of neurotransmitter systems, particularly serotonin and dopamine.[23]

Therapeutic Targets in the CNS:

-

Serotonin Receptors (5-HT): Many arylpiperazine derivatives exhibit affinity for various 5-HT receptor subtypes, leading to antidepressant and anxiolytic effects.[23][24]

-

Dopamine Receptors: Antipsychotic effects are often mediated through the blockade of dopamine D2 receptors.

-

Other Receptors: Some compounds also interact with adrenergic and histaminic receptors.

Examples of Piperazine-Containing CNS Drugs:

-

Trazodone: An antidepressant with a complex pharmacology that includes serotonin antagonism and reuptake inhibition.

-

Ziprasidone: An atypical antipsychotic used to treat schizophrenia and bipolar disorder.[11]

Diagram: Simplified Signaling Pathway of an Arylpiperazine Antidepressant

Caption: A streamlined workflow for the development of novel piperazine-based drugs.

Future Perspectives and Conclusion

The piperazine scaffold continues to be a highly valuable and versatile tool in drug discovery. [3]Its favorable physicochemical properties and synthetic tractability ensure its continued prominence in the development of new therapeutic agents. [2][6]Future research will likely focus on:

-

Novel Scaffolds: Exploring new C-H functionalization techniques to create more diverse and structurally complex piperazine derivatives. [25]* Targeted Therapies: Designing highly selective piperazine-based ligands for specific receptor subtypes or enzyme isoforms to minimize off-target effects.

-

Hybrid Molecules: Combining the piperazine moiety with other pharmacophores to create hybrid drugs with multi-target activities, particularly in complex diseases like cancer and Alzheimer's disease. [21][26] In conclusion, the therapeutic potential of piperazine compounds is vast and continues to expand. A deep understanding of their chemistry, pharmacology, and structure-activity relationships is essential for harnessing their full potential in the development of next-generation medicines.

References

- The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2022.2103535]

- Piperazine - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Piperazine]

- What is the mechanism of Piperazine? - Patsnap Synapse. Patsnap. [URL: https://www.patsnap.

- Biological Activities of Piperazine Derivatives: A Comprehensive Review. Ayurlog: National Journal of Research in Ayurved Science. [URL: https://www.ayurlog.com/index.php/ayurlog/article/view/1585]

- Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects - YouTube. YouTube. [URL: https://www.youtube.

- Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. MDPI. [URL: https://www.mdpi.com/1420-3049/27/21/7222]

- An insight into the therapeutic potential of piperazine-based anticancer agents - TÜBİTAK Academic Journals. TÜBİTAK. [URL: https://journals.tubitak.gov.tr/chem/abstract.htm?id=21408]

- The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35861427/]

- Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36553068/]

- Piperazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. Pediatric Oncall. [URL: https://www.

- Piperazine derivatives: a potentially tool for the treatment of neurological disorders - PharmacologyOnLine - SILAE. SILAE. [URL: https://www.silae.it/pharmacologyonline/archives/2017/vol3/012.Perez.pdf]

- An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. ResearchGate. [URL: https://www.researchgate.net/publication/340700537_An_Overview_of_Piperazine_Scaffold_as_Promising_Nucleus_for_Different_Therapeutic_Targets]

- Piperazine Heterocycles as Potential Anticancer Agents: A Review - ResearchGate. ResearchGate. [URL: https://www.researchgate.net/publication/372990647_Piperazine_Heterocycles_as_Potential_Anticancer_Agents_A_Review]

- A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. Bentham Science. [URL: https://www.eurekaselect.com/article/125796]

- An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32303168/]

- The structure‐activity relationship of anticancer activity piperazine derivatives. - ResearchGate. ResearchGate. [URL: https://www.researchgate.

- An In-depth Technical Guide to the Mechanism of Action of Piperazine - Benchchem. Benchchem. [URL: https://www.benchchem.com/pdf/an-in-depth-technical-guide-to-the-mechanism-of-action-of-piperazine.pdf]

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38807577/]

- Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8681417/]

- The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-role-of-piperazine-derivatives-in-modern-drug-discovery-78536851.html]

- Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19501431/]

- An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry. [URL: https://www.semanticscholar.org/paper/An-insight-into-the-therapeutic-potential-of-Walayat-Mohsin/529b5c3948b84d436c646014e0821e25e3650058]

- Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PubMed Central. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4795267/]

- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing). Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/dt/d0dt03632k]

- Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential | Bentham Science Publishers. Bentham Science. [URL: https://www.benthamscience.com/abstract/20240523-2]